Ethyl 4-(9-anthracenylmethyleneamino)benzoate
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Overview
Description
Ethyl 4-(9-anthracenylmethyleneamino)benzoate is a complex organic compound with the molecular formula C24H19NO2 and a molecular weight of 353.425 g/mol This compound is known for its unique structure, which includes an anthracene moiety linked to a benzoate ester through a methyleneamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(9-anthracenylmethyleneamino)benzoate typically involves the condensation of 9-anthracenecarboxaldehyde with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(9-anthracenylmethyleneamino)benzoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The nitro group in the benzoate ester can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the benzoate ester.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Ethyl 4-(9-anthracenylmethyleneamino)benzoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its anthracene moiety, which exhibits strong fluorescence properties.
Biology: Investigated for its potential as a molecular marker in biological systems.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Ethyl 4-(9-anthracenylmethyleneamino)benzoate involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting the normal function of the DNA molecule and leading to potential anti-cancer effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and resulting in anti-inflammatory or other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: An ester of p-aminobenzoic acid, commonly used as a local anesthetic.
Tetracaine: A potent local anesthetic with a longer duration of action compared to benzocaine and procaine.
Uniqueness
This distinguishes it from other similar compounds like benzocaine, procaine, and tetracaine, which are primarily used for their anesthetic properties .
Properties
Molecular Formula |
C24H19NO2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 4-(anthracen-9-ylmethylideneamino)benzoate |
InChI |
InChI=1S/C24H19NO2/c1-2-27-24(26)17-11-13-20(14-12-17)25-16-23-21-9-5-3-7-18(21)15-19-8-4-6-10-22(19)23/h3-16H,2H2,1H3 |
InChI Key |
UQRGFVZIZCBTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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